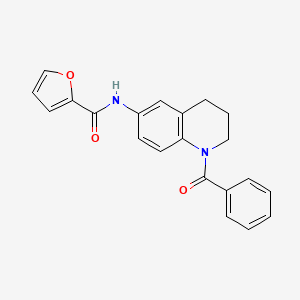
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide (NBTQA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been found to interact with various proteins and receptors, and has been shown to have a wide range of biochemical and physiological effects.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide has a wide range of potential applications in scientific research. It has been found to interact with various proteins and receptors, and has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential to modulate various physiological processes such as inflammation, pain, and cell death. In addition, it has been studied for its potential to modulate the activity of certain enzymes and proteins, and for its potential to modulate the expression of certain genes.
作用机制
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is not yet fully understood. However, it is believed that this compound binds to proteins and receptors, which modulates the activity of certain enzymes and proteins, and the expression of certain genes. This modulation of gene expression and enzyme activity is believed to be responsible for the wide range of biochemical and physiological effects that have been observed.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate various physiological processes such as inflammation, pain, and cell death. In addition, it has been found to modulate the activity of certain enzymes and proteins, and the expression of certain genes. These effects have been observed in both in vitro and in vivo studies.
实验室实验的优点和局限性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a relatively small molecule, which makes it well-suited for use in laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. However, it is important to note that this compound is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. In addition, the effects of this compound may vary depending on the specific experimental conditions.
未来方向
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide has a wide range of potential applications in scientific research. Future research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential to modulate various physiological processes such as inflammation, pain, and cell death. In addition, it could be used to study the effects of this compound on various enzymes and proteins, and to explore its potential to modulate gene expression. Finally, further research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide can be synthesized through a multi-step synthesis process. The first step involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with thiophen-2-ylacetamide in the presence of a base and a catalyst. This reaction yields this compound. The second step involves the reaction of the this compound with aqueous sodium hydroxide, which yields the desired product, this compound.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(15-19-9-5-13-27-19)23-18-10-11-20-17(14-18)8-4-12-24(20)22(26)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMOAOMAYRXDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














